molecular formula C9H10F2O2 B6255402 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol CAS No. 1780605-74-4

1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol

Cat. No.: B6255402
CAS No.: 1780605-74-4
M. Wt: 188.2
InChI Key:
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Description

1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H10F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethan-1-ol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, play a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often require catalysts like palladium (Pd) and specific ligands to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate cell function and signal transduction pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol
  • 1-(2,4-difluoro-3-methoxyphenyl)ethanol

Uniqueness

1-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring. The combination of two fluorine atoms and a methoxy group in the 2,4-positions, along with an ethan-1-ol group, imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1780605-74-4

Molecular Formula

C9H10F2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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